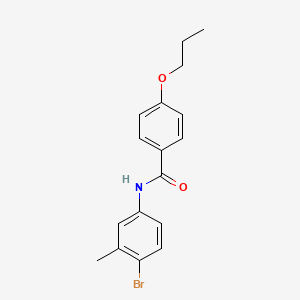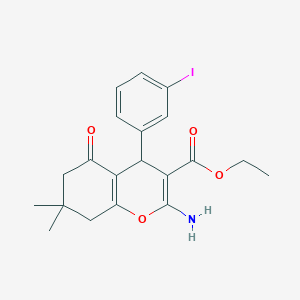![molecular formula C17H16N2O3S B4899264 3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)
3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide, commonly known as NPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NPA is a synthetic compound that is widely used in biochemical and physiological research.
Aplicaciones Científicas De Investigación
NPA has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological samples. NPA has also been used as a tool for studying protein folding and conformational changes. In addition, NPA has been used to study the structure and function of enzymes and other biomolecules.
Mecanismo De Acción
The mechanism of action of NPA is based on its ability to react with thiols. NPA contains a nitro group that can be reduced to an amino group in the presence of thiols. This reaction results in a fluorescent product that can be detected using spectroscopic methods. The reaction of NPA with thiols is highly specific and can be used to selectively detect thiols in complex biological samples.
Biochemical and Physiological Effects
NPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. NPA has also been shown to induce oxidative stress in cells, leading to apoptosis. In addition, NPA has been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NPA in lab experiments is its high specificity for thiols. This allows researchers to selectively detect and study thiols in complex biological samples. NPA is also relatively easy to synthesize and can be obtained in large quantities. However, NPA has some limitations as well. It is highly reactive and can be toxic to cells at high concentrations. In addition, the fluorescent signal generated by NPA can be affected by other factors, such as pH and temperature.
Direcciones Futuras
There are many potential future directions for research involving NPA. One area of interest is the development of new methods for detecting and studying thiols in biological samples. This could involve the synthesis of new fluorescent probes based on the structure of NPA. Another area of interest is the study of the biochemical and physiological effects of NPA in more detail. This could involve the use of animal models to study the effects of NPA on various biological processes. Finally, there is potential for the development of new therapeutic agents based on the structure of NPA. These agents could be used to treat a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, NPA is a synthetic compound that has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological samples and has been shown to have a variety of biochemical and physiological effects. NPA has both advantages and limitations for lab experiments, and there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of NPA involves the reaction of 3-nitrobenzaldehyde with 2-phenylethanethiol in the presence of acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to form the final product, NPA. The synthesis of NPA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(18-11-12-23-16-7-2-1-3-8-16)10-9-14-5-4-6-15(13-14)19(21)22/h1-10,13H,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJSCDYKNOHHV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)
![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4899199.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4899216.png)
![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)
![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)

![ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B4899241.png)


![N-(3-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4899268.png)
![(3,5-dimethoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4899273.png)